

Technical Guide: VH032 amide-PEG1-acid

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Compound of Interest

Compound Name: VH032 amide-PEG1-acid

Cat. No.: B15542437

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Introduction

VH032 amide-PEG1-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, incorporating a PEG1 linker with a terminal carboxylic acid. This reactive handle allows for straightforward conjugation to a ligand targeting a specific protein of interest, thereby creating a bifunctional PROTAC capable of inducing targeted protein degradation. This guide provides an in-depth overview of its properties, mechanism of action, and relevant experimental data and protocols.

Core Data Summary

A summary of the key quantitative and qualitative data for **VH032 amide-PEG1-acid** is presented below.



Property	Value	Reference
CAS Number	2172820-07-2	[1][2][3]
Molecular Weight	574.69 g/mol	[1]
Chemical Formula	C28H38N4O7S	[1]
Purity	≥95% (HPLC)	[1]
Storage Temperature	-20°C	[1]
Biological Target	von Hippel-Lindau (VHL) E3 Ubiquitin Ligase	[1]

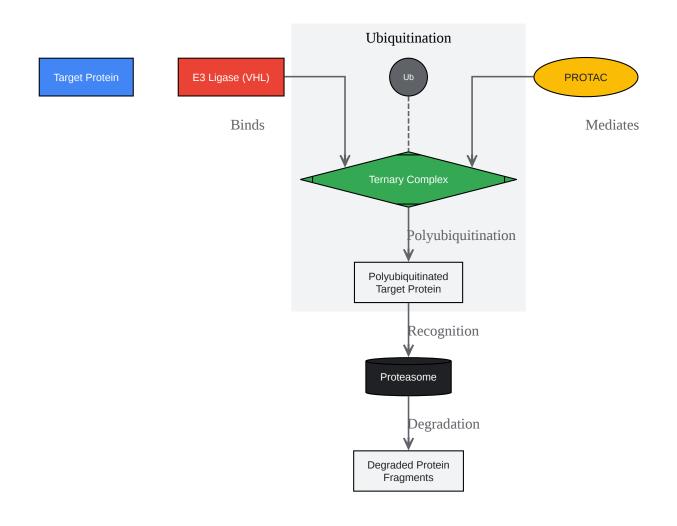
Biological Function and Mechanism of Action

VH032 amide-PEG1-acid serves as the E3 ligase-recruiting component of a PROTAC. The core moiety, VH032, is an inhibitor of the VHL:HIF- 1α protein-protein interaction.[4][5][6] In the context of a PROTAC, the VH032 portion binds to the VHL E3 ligase. When the other end of the PROTAC is bound to a target protein, a ternary complex is formed between the target protein, the PROTAC, and the VHL E3 ligase.

This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase machinery. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the target protein. This process of hijacking the ubiquitin-proteasome system allows for the catalytic degradation of target proteins.

Below is a diagram illustrating the general mechanism of action for a PROTAC utilizing a VH032-based ligand.





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Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

While specific experimental protocols for PROTACs are highly dependent on the target protein and the specific PROTAC molecule synthesized, general guidelines for handling and utilizing **VH032 amide-PEG1-acid** in the synthesis of a PROTAC are provided below. Furthermore, information on assays used to characterize the parent VH032 molecule is included.



PROTAC Synthesis via Amide Coupling

VH032 amide-PEG1-acid is designed for "onward chemistry," primarily through the activation of its terminal carboxylic acid for amide bond formation with an amine-functionalized ligand for the target protein.

Materials:

- VH032 amide-PEG1-acid
- · Amine-functionalized target protein ligand
- Amide coupling reagents (e.g., HATU, HOBt)
- Organic base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)

General Procedure:

- Dissolve VH032 amide-PEG1-acid in the chosen anhydrous solvent.
- Add the amide coupling reagents and the organic base to the solution to activate the carboxylic acid.
- Add the amine-functionalized target protein ligand to the reaction mixture.
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring by LC-MS.
- Upon completion, purify the resulting PROTAC, typically by reverse-phase HPLC.

In Vitro Binding Assays for VHL Ligands

The binding affinity of VH032 and its derivatives to the VHL E3 ligase complex can be determined using various biophysical assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay can be used to measure the binding affinity of VHL ligands. For example, a fluorescently labeled



VH032 derivative (e.g., BODIPY FL VH032) can be used as a probe. The displacement of this probe from the VHL complex by a non-labeled VHL ligand is measured, allowing for the determination of the IC50 and subsequently the Ki of the test compound. In one study, a BODIPY FL VH032 probe exhibited a Kd of approximately 3.0 nM to the GST-VCB (VHL-ElonginC-ElonginB) complex.[7] The IC50 values for various VHL ligands, including VH032 itself (352.2 nM), were determined using this method.[7]

Fluorescence Polarization (FP) Assay: Similar to TR-FRET, an FP assay utilizes a fluorescently labeled VHL ligand. The binding of this probe to the larger VHL complex results in a higher polarization value. Competitive displacement by an unlabeled ligand leads to a decrease in polarization, which can be used to determine binding affinity. A BODIPY FL VH032 probe showed a Kd of 100.8 nM to the VCB complex in an FP assay.[8]

Cellular Assays for PROTAC Activity

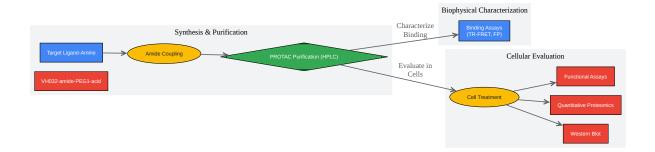
Once a PROTAC is synthesized, its ability to induce the degradation of the target protein must be assessed in a cellular context.

Western Blotting: This is the most common method to quantify the reduction in target protein levels. Cells are treated with the PROTAC at various concentrations and for different durations. Cell lysates are then analyzed by western blotting using an antibody specific to the target protein.

Quantitative Mass Spectrometry-based Proteomics: For a more global and unbiased assessment of protein degradation, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can be employed. These methods allow for the quantification of thousands of proteins simultaneously, confirming the selectivity of the PROTAC for the intended target. Studies on the parent VHL inhibitor, VH032, have utilized such proteomic approaches to understand its effect on the cellular proteome.[9]

The following diagram outlines a typical experimental workflow for the development and characterization of a PROTAC using **VH032 amide-PEG1-acid**.





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Caption: Experimental workflow for PROTAC development.

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References

- 1. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]



- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3
 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance
 Energy-Transfer Assay PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein PMC [pmc.ncbi.nlm.nih.gov]
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